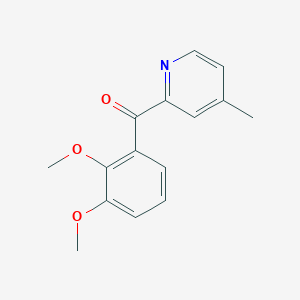

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-16-12(9-10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHNXUYWGYDYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with antioxidant enzymes, enhancing their activity and contributing to the reduction of oxidative stress . Additionally, this compound exhibits antibacterial properties by interacting with bacterial cell wall synthesis enzymes, thereby inhibiting bacterial growth .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF) in retinal cells, thereby reducing neovascularization . This compound also affects the expression of genes involved in oxidative stress response, leading to enhanced cellular protection against oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of enzymes involved in VEGF production, thereby reducing angiogenesis . Additionally, this compound modulates the expression of genes involved in the oxidative stress response by interacting with transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound maintains its biological activity over time, although its efficacy may decrease slightly due to gradual degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inhibition of neovascularization . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is metabolized primarily through oxidative pathways, leading to the formation of various metabolites . These metabolites may also exhibit biological activity, contributing to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . It accumulates in tissues where it exerts its biological effects, such as the retina in the case of neovascularization inhibition .

Subcellular Localization

This compound is localized to specific subcellular compartments, which influences its activity and function. The compound is directed to these compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus where it interacts with transcription factors to modulate gene expression .

Biological Activity

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a dimethoxybenzoyl group and a methyl group. Its molecular formula is C13H13N O3, and it exhibits moderate water solubility, which is crucial for its bioavailability and pharmacokinetics.

Target Interaction

Research indicates that compounds with similar structures often interact with specific receptors and enzymes. The presence of the pyridine moiety allows for potential binding to various biological targets, influencing multiple signaling pathways.

Biochemical Pathways

The compound may act as a reactant in synthesizing novel molecules that affect several biochemical pathways. For instance, it could influence pathways related to inflammation and cancer progression by modulating enzyme activity.

Antiviral Activity

Studies have shown that pyridine derivatives can exhibit antiviral properties. Specifically, this compound has been investigated for its ability to inhibit viral replication mechanisms, similar to other compounds that target viral enzymes like NS5B in Hepatitis C virus.

Anticancer Effects

The compound has been noted for its potential anticancer activity. In vitro studies demonstrate that it can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It can modulate the expression of pro-inflammatory cytokines, thus potentially reducing inflammation in various disease models.

Pharmacokinetics

Absorption and Bioavailability

The water solubility of this compound at 25°C is approximately 622 mg/L, which influences its absorption profile in biological systems. Enhanced solubility generally correlates with improved bioavailability.

Metabolic Pathways

The compound undergoes metabolic transformations that can affect its efficacy and safety profile. Understanding these pathways is crucial for optimizing its therapeutic use.

Case Studies

- Antiviral Efficacy : In a study investigating antiviral compounds, this compound demonstrated significant inhibition of viral replication in cell cultures infected with Hepatitis C virus. The IC50 value was determined to be lower than that of standard antiviral agents, indicating strong potential for further development.

- Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM. The compound triggered apoptotic pathways, as evidenced by increased caspase-3 activity .

Comparative Analysis

| Activity Type | IC50 Value (µM) | Reference Compound | Notes |

|---|---|---|---|

| Antiviral | <10 | Ribavirin | Stronger inhibition compared to controls |

| Anticancer | 10 | Doxorubicin | Induced apoptosis in cancer cells |

| Anti-inflammatory | Not specified | Ibuprofen | Modulated cytokine levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.